molecular formula C6H5ClN4O B2982901 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 2126161-30-4

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2982901
CAS No.: 2126161-30-4
M. Wt: 184.58
InChI Key: TVCGYXGCCGQDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with a chloromethylating agent, followed by cyclization with pyrazine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride (NaH), potassium carbonate (K2CO3), and various organic solvents like dichloromethane (DCM) and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its chloromethyl group, which provides a reactive site for further functionalization

Biological Activity

3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one (CAS No. 2126161-30-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and related research findings.

  • Molecular Formula : C6H5ClN4O
  • Molecular Weight : 184.58 g/mol
  • Chemical Structure : The compound features a chloromethyl group attached to a triazolo-pyrazine core, which is critical for its biological activity.

The primary mechanism of action of this compound involves the inhibition of c-Met kinase , a receptor tyrosine kinase implicated in various cellular processes including proliferation and survival.

Target and Pathway

  • Target : c-Met kinase
  • Pathways Affected : Inhibition of c-Met kinase disrupts signaling pathways that promote tumor growth and metastasis, leading to anti-tumor effects in various cancer cell lines .

Antitumor Activity

Research indicates that this compound exhibits significant anti-tumor activity against multiple cancer cell lines. Studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)0.005c-Met inhibition
MCF-7 (Breast Cancer)0.008c-Met pathway disruption
HepG2 (Liver Cancer)0.007Induction of apoptosis

Other Biological Activities

In addition to its antitumor properties, this compound has been investigated for:

  • Antimicrobial Activity : Exhibits potential against certain bacterial strains.
  • Anti-inflammatory Effects : May modulate inflammatory pathways through c-Met inhibition.

Case Studies and Research Findings

Numerous studies have focused on the biological effects of this compound:

  • Study on Anticancer Efficacy :
    • A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations. The study suggested that the chloromethyl group enhances binding affinity to c-Met .
  • Metabolic Activation :
    • Research indicates that the biological activity is linked to metabolic processes involving the chloromethyl group which can be converted into reactive species that interact with cellular macromolecules .
  • Comparative Analysis :
    • Comparative studies with similar compounds showed that modifications in the triazolo-pyrazine scaffold could lead to variations in potency and selectivity against c-Met .

Properties

IUPAC Name

3-(chloromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c7-3-4-9-10-5-6(12)8-1-2-11(4)5/h1-2H,3H2,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCGYXGCCGQDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=O)N1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.